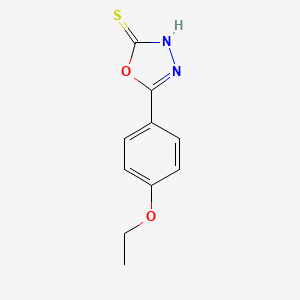

5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Descripción

Propiedades

IUPAC Name |

5-(4-ethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-13-8-5-3-7(4-6-8)9-11-12-10(15)14-9/h3-6H,2H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOZYGITIHHWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357972 | |

| Record name | 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

84159-98-8 | |

| Record name | 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrazine-Carbon Disulfide Cyclization

The most widely reported method involves the cyclization of 4-ethoxybenzoyl hydrazine with carbon disulfide under alkaline conditions. This one-pot reaction proceeds via nucleophilic attack of the hydrazine nitrogen on electrophilic carbon disulfide, followed by intramolecular cyclization to form the oxadiazole-thiol ring.

Procedure:

- Reagent Setup: Dissolve 4-ethoxybenzoyl hydrazine (10 mmol) in anhydrous ethanol (50 mL).

- Addition of Carbon Disulfide: Add carbon disulfide (15 mmol) dropwise at 0–5°C to minimize exothermic side reactions.

- Base Catalysis: Introduce potassium hydroxide (20 mmol) and reflux at 80°C for 10–12 hours.

- Acid Workup: Quench with 1M HCl (pH 2–3), precipitating the product.

- Purification: Recrystallize from ethanol to yield white crystals (Yield: 68–72%).

Optimization Insights:

Thiourea-Mediated Cyclization

Thiourea serves as a safer alternative to carbon disulfide, particularly in industrial settings. This method involves the reaction of 4-ethoxybenzoyl hydrazine with thiourea in phosphoric acid.

Procedure:

- Acidic Conditions: Mix 4-ethoxybenzoyl hydrazine (10 mmol) and thiourea (12 mmol) in 85% H₃PO₄.

- Thermal Cyclization: Heat at 120°C for 6 hours under nitrogen.

- Neutralization: Dilute with ice water and neutralize with NaHCO₃.

- Isolation: Extract with ethyl acetate and evaporate to dryness (Yield: 63–67%).

Key Advantages:

- Eliminates toxic CS₂ handling.

- Phosphoric acid acts as both catalyst and dehydrating agent.

Biocatalytic Synthesis Using Laccase Enzymes

Laccase-Catalyzed Oxidative Coupling

Recent advances employ Myceliophthora thermophila laccase (Novozym 51003) to oxidize catechol derivatives, enabling 1,4-thia-Michael addition to 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Procedure:

- Enzyme Activation: Prepare a solution of laccase (1000 U/mL) in acetate buffer (pH 5.0).

- Substrate Mixing: Add this compound (0.1 mmol) and catechol (0.15 mmol).

- Reaction Incubation: Stir at 30°C for 24 hours.

- Product Isolation: Centrifuge and purify via column chromatography (Yield: 46–94%).

Mechanistic Insights:

- Laccase oxidizes catechol to ortho-quinone, which undergoes nucleophilic attack by the thiol group.

- Electron-donating ethoxy groups enhance reaction rates by stabilizing transition states.

Solid-Phase Synthesis for High-Throughput Production

Wang Resin-Bound Synthesis

This method facilitates parallel synthesis and simplifies purification:

Procedure:

- Resin Functionalization: Load Wang resin with 4-ethoxybenzoic acid using DIC/HOBt coupling.

- Hydrazide Formation: Treat with hydrazine hydrate in DMF.

- Cyclization: React with CS₂/TEA in DCM under microwave irradiation (100°C, 20 minutes).

- Cleavage: Release product with TFA/DCM (Yield: 78–82%).

Advantages:

- Reduces reaction time from hours to minutes.

- Eliminates aqueous workup steps.

Analytical Validation and Characterization

Spectroscopic Confirmation

IR Spectroscopy:

¹H NMR (DMSO-d₆):

- Ethoxy group: δ 1.35 (t, 3H), 4.08 (q, 2H).

- Aromatic protons: δ 7.02 (d, 2H), 7.89 (d, 2H).

Mass Spectrometry:

- [M+H]⁺: m/z 237.04 (calculated: 237.06).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Eco-Friendliness |

|---|---|---|---|

| Hydrazine-CS₂ Cyclization | 68–72 | 10–12 hours | Low |

| Thiourea-Mediated | 63–67 | 6 hours | Moderate |

| Biocatalytic | 46–94 | 24 hours | High |

| Solid-Phase | 78–82 | 20 minutes | Moderate |

Key Findings:

- Biocatalytic methods offer the highest sustainability but variable yields.

- Solid-phase synthesis maximizes throughput for industrial applications.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) : Mild conditions (room temperature, ethanol solvent) yield the corresponding disulfide dimer .

-

Iodine (I₂) : Oxidative coupling occurs rapidly in basic media, forming bis(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl) disulfide .

Key Observation : Disulfide formation enhances stability, making derivatives suitable for materials with redox-responsive properties.

Nucleophilic Substitution

The oxadiazole ring participates in nucleophilic substitution at the C-2 position:

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | KOH, DMF, 80°C | 2-Amino derivatives | 70–85% | |

| Alkoxides | NaH, THF, reflux | 2-Alkoxy derivatives | 60–78% |

Example : Reaction with benzylamine produces 5-(4-ethoxyphenyl)-2-(benzylamino)-1,3,4-oxadiazole , a precursor for antimicrobial agents .

S-Alkylation and Thioether Formation

S-alkylation reactions generate thioethers, expanding structural diversity:

Reagents :

-

Phenacyl bromide : Forms 2-(phenacylthio)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole in DMF with NaH .

-

4-(Bromomethyl)-6-methyl-2H-chromen-2-one : Yields coumarin-linked thioethers (72–89% yield) .

Applications : Thioethers exhibit enhanced lipophilicity, improving bioavailability in drug design .

Biocatalytic Transformations

A novel enzymatic method using Myceliophthora thermophila laccase enables sustainable synthesis:

-

Reaction : Oxidative coupling with catechol derivatives forms aryl thioethers via 1,4-thia-Michael addition .

-

Conditions : Citrate buffer (pH 4.5), 25°C, 15 min → yields 46–94% .

Advantage : Eco-friendly process with high regioselectivity.

Biological Activity of Reaction Products

Derivatives demonstrate significant antimicrobial and antitumor effects:

Mechanistic Insight : Thiol-mediated covalent binding to enzyme active sites (e.g., acetylcholinesterase) underpins bioactivity .

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Properties

Research has indicated that 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol exhibits significant biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various bacterial strains. Its thiol group is believed to play a crucial role in its antimicrobial action by forming covalent bonds with target proteins.

-

Anticancer Activity : Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:

- A study reported that derivatives of oxadiazoles showed significant inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) .

- The compound's mechanism is thought to involve interaction with enzymes and receptors, leading to modulation of cellular pathways associated with cancer progression.

Industrial Applications

This compound is also explored for its potential applications in materials science:

- Electronic Materials : The compound's unique electronic properties make it suitable for developing materials used in organic electronics and optoelectronic devices. Its solubility in organic solvents enhances its applicability in various formulations .

Case Study 1: Anticancer Activity

In a recent study by Zheng et al., various oxadiazole derivatives were synthesized and evaluated for their anticancer properties against gastric cancer cell lines. Among these derivatives, some exhibited IC values lower than that of standard drugs like ethidium bromide, indicating promising anticancer potential .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity demonstrated that this compound effectively inhibited the growth of multiple bacterial strains at low concentrations. This suggests its potential as a lead compound for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The bioactivity and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on the substituents attached to the phenyl ring. Key analogs include:

Key Observations :

- Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃): Improve solubility but may reduce metabolic stability compared to electron-withdrawing groups.

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Enhance enzymatic inhibition and antibacterial activity. For example, the chloro derivative in exhibited MIC values comparable to ciprofloxacin against S. typhi .

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃) generally afford higher yields due to stabilization of intermediates during cyclization .

- Bulky or strongly deactivating groups (e.g., -NO₂) reduce yields, likely due to steric hindrance or reduced reactivity .

Antimicrobial Activity

The ethoxyphenyl analog is expected to exhibit intermediate activity, as electron-donating groups like -OCH₂CH₃ may reduce membrane penetration compared to chloro or trimethoxy groups .

Anticancer Activity

| Compound | IC₅₀ (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| 5-(4-Methoxyphenyl)- derivatives | 2.2–15.5 | HepG2, MCF7 | |

| 5-(3-Chloro-biphenyl)- derivatives | <10 | Leukemia |

The ethoxyphenyl group’s larger size may enhance target binding compared to methoxy, but this requires experimental validation.

Physicochemical Properties

*Predicted based on analogs. Higher alkyl chains (e.g., ethoxy) increase LogP, reducing aqueous solubility but enhancing lipid bilayer penetration .

Actividad Biológica

5-(4-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound features an oxadiazole ring substituted with an ethoxyphenyl group and a thiol functional group. Its molecular formula is C₉H₈N₂O₂S with a molecular weight of 208.24 g/mol. The unique structural components contribute to its reactivity and biological properties, making it a valuable candidate for drug development and material science applications .

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Thiol Group : This functional group can form covalent bonds with proteins, potentially altering their function and leading to biological effects such as antimicrobial or anticancer activity.

- Oxadiazole Ring : The oxadiazole moiety can interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Various derivatives have been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations ranging from 4 to 32 μg/mL. These compounds were found to be more active than standard antibiotics like chloramphenicol .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| Compound A | 4 μg/mL | S. aureus |

| Compound B | 32 μg/mL | E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity Assays : In vitro evaluations revealed that the compound exhibited high cytotoxicity against human cancer cell lines. For example, specific derivatives showed IC₅₀ values indicating effective inhibition of cell proliferation in cancer models .

| Cell Line | IC₅₀ (μM) |

|---|---|

| HePG-2 | 35.58 |

| MCF-7 | 22.15 |

Case Studies

- Cholinesterase Inhibition : A series of oxadiazole derivatives were synthesized and screened for cholinesterase inhibitory activity. Compounds demonstrated IC₅₀ values ranging from 11.73 to 39.43 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential neuroprotective applications .

- Molecular Docking Studies : Docking studies have provided insights into the binding interactions between this compound and various enzymes, revealing its potential as an inhibitor in therapeutic contexts.

Q & A

Basic Question

- ¹H NMR : Aromatic protons in the 4-ethoxyphenyl group resonate at δ 7.80 (d, J = 8.8 Hz) and δ 7.09 (dd, J = 8.8, 2.5 Hz), while the ethoxy group appears as a singlet at δ 3.85.

- IR : The thiol (-SH) stretch is observed at ~2550 cm⁻¹, and the oxadiazole C=N bond at ~1600 cm⁻¹.

- Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 242.9 [M+H]⁺) confirm molecular weight.

How can computational methods (e.g., DFT) predict the electronic properties of this compound for material science applications?

Advanced Question

Density Functional Theory (DFT) calculations reveal frontier molecular orbitals (FMOs):

- HOMO : Localized on the oxadiazole-thiol moiety, indicating nucleophilic reactivity.

- LUMO : Located on the 4-ethoxyphenyl group, suggesting electrophilic susceptibility.

These insights guide applications in dye-sensitized solar cells (DSSCs), where electron-withdrawing substituents enhance charge transfer efficiency.

What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Advanced Question

Discrepancies arise from experimental variables:

- Microbial strains : Gram-positive bacteria may show higher susceptibility due to cell wall permeability.

- Assay protocols : Varying incubation times (e.g., 24 vs. 48 hours) affect IC₅₀ values.

- Structural analogs : Compare data across derivatives (e.g., 5-(4-fluorophenyl) vs. 5-(4-CF₃) in ).

Methodological recommendation : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin).

What are the applications of this compound in metal-organic frameworks (MOFs)?

Advanced Question

The thiol group enables coordination with transition metals (e.g., Zn²⁺, Cd²⁺), forming MOFs with tunable porosity. For example:

- Zn-MOFs : Exhibit catalytic activity in carbonylative coupling reactions.

- Structural diversity : Varying ligands (e.g., pyridyl vs. biphenyl) adjust pore size and stability.

How does the thiol group participate in derivatization reactions (e.g., Mannich bases)?

Basic Question

The -SH group undergoes nucleophilic substitution with aldehydes and amines under mild conditions:

- Mannich reaction : React with formaldehyde and primary/secondary amines to form N-Mannich bases (e.g., 5a-f in ).

- S-alkylation : Use alkyl halides to generate thioether derivatives for enhanced lipophilicity.

What safety precautions are critical when handling this compound?

Basic Question

- Light sensitivity : Store in foil-covered vessels to prevent degradation.

- Toxicity : Use fume hoods and PPE (gloves, lab coats) due to potential hepatotoxicity (observed in analogues).

- First aid : For skin contact, rinse with water and consult a physician.

How does the compound interact with biological targets at the molecular level?

Advanced Question

Molecular docking studies suggest:

- Enzyme inhibition : The thiol group binds to catalytic cysteine residues in C4H, disrupting substrate access.

- Anticancer activity : Oxadiazole derivatives intercalate with DNA, inducing apoptosis via ROS generation.

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.